2-Adamantylzinc bromide

Catalog No.
S1500534
CAS No.
171860-65-4
M.F
C10H15BrZn
M. Wt
280.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Adamantylzinc bromide

CAS Number

171860-65-4

Product Name

2-Adamantylzinc bromide

IUPAC Name

adamantan-2-ide;bromozinc(1+)

Molecular Formula

C10H15BrZn

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

UKVCFEOZGIQMNI-UHFFFAOYSA-M

SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br

Canonical SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br

Synthesis of Adamantane Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Adamantylzinc bromide is used in the synthesis of previously inaccessible adamantane derivatives, including higher polymantanes . This is achieved via C-H bond activation of adjacent-to-the-metal axial C-H bonds in 2-adamantyl transition metal complexes .

Methods of Application or Experimental Procedures: The synthesis of 2-Adamantylzinc bromide involves the reaction of 2-bromoadamantane with Rieke zinc . This compound can then be used to generate the hard-to-obtain 2-adamantyl magnesium bromide . Furthermore, it can be used to transmetallate the 2-adamantyl group onto trialkyl- or triarylphosphine gold (I) chloride, producing R3PAu (2-adamantyl) compounds .

Results or Outcomes: The researchers were able to synthesize the first 2-adamantyl complexes of mercury and gold, and they have spectroscopic evidence for a platinum complex . This opens up new possibilities for the synthesis of adamantane derivatives.

Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: Adamantane derivatives, including those synthesized using 2-Adamantylzinc bromide, have been used in the design of new drug delivery systems . The unique properties of adamantane make it an effective anchor in the lipid bilayer of liposomes, which are often used in targeted drug delivery .

Methods of Application or Experimental Procedures: The adamantane moiety is introduced into the structures of active drugs to increase their lipophilicity and improve their pharmacological properties . This can be achieved through various chemical reactions, including those involving 2-Adamantylzinc bromide .

Results or Outcomes: The use of adamantane in drug delivery systems has shown promising results, with improved drug delivery and surface recognition . This has encouraged the development of novel adamantane-based structures and self-assembled supramolecular systems for biomedical applications .

Synthesis of Transition Metal 2-Adamantyl Complexes

Specific Scientific Field: Inorganic Chemistry

Summary of the Application: 2-Adamantylzinc bromide is used in the synthesis of transition metal 2-adamantyl complexes . This is achieved via transmetallation of the 2-adamantyl group onto trialkyl- or triarylphosphine gold (I) chloride .

Molecular Structure Analysis

The key feature of 2-adamantylzinc bromide is the adamantyl group (C₁₀H₁₅) bonded to zinc (Zn) through a carbon-zinc (C-Zn) single bond. Adamantane is a tricyclic cage hydrocarbon known for its rigidity and stability []. The presence of a bromine (Br) atom completes the tetrahedral coordination sphere around the zinc center [].


Chemical Reactions Analysis

2-Adamantylzinc bromide is primarily employed as a nucleophilic reagent in organic synthesis. Here are some notable reactions:

  • Negishi Coupling: This reaction allows the formation of carbon-carbon bonds between an sp² carbon (from an unsaturated organic compound) and an sp³ carbon (from the adamantyl group) []. A palladium catalyst facilitates the coupling between the electrophilic organohalide and the nucleophilic 2-adamantylzinc bromide.

Example:

R-Br + 2-Adamantylzinc bromide → R-C(adamantyl) (R = Alkyl, Aryl) []

  • Carbenoid Reactions: Treatment of 2-adamantylzinc bromide with a suitable diazo compound (R-N=N=N) generates a carbenoid intermediate. This reactive species can insert itself into C-H bonds, enabling functionalization of organic molecules [].

Physical and Chemical Properties

  • Solubility: Soluble in THF, likely insoluble in water due to the presence of the ionic Br group [].
  • Stability: Air and moisture sensitive [].

In Negishi coupling, the zinc atom in 2-adamantylzinc bromide acts as a Lewis acid, activating the adamantyl group and making it a good nucleophile. The palladium catalyst then facilitates the oxidative addition of the organohalide and subsequent reductive elimination to form the carbon-carbon bond [].

This compound is highly reactive and plays a crucial role in several types of chemical transformations, including:

  • Cross-Coupling Reactions: Pd-catalyzed cross-coupling reactions involving 2-adamantylzinc bromide allow for efficient functionalization of various electrophiles, leading to diverse organic compounds .
  • Solvolysis Rate Changes: Studies have shown that adding salts can accelerate or decelerate the solvolysis rate of related substrates, demonstrating the compound's influence on reaction kinetics .

Several synthesis routes exist for preparing 2-adamantylzinc bromide:

  • LiCl-Mediated Mg Insertion: Using LiCl-mediated magnesium insertion in the presence of ZnCl₂ allows for an efficient synthesis pathway starting from corresponding functionalized adamantanes .
  • Direct Preparation: Direct preparation methods involve reacting adamantane derivatives with zinc halides, followed by purification processes .

Due to its unique structure and reactivity properties, 2-adamantylzinc bromide finds extensive application in:

  • Organic Synthesis: It serves as a versatile organometallic reagent in forming new carbon-carbon bonds through cross-coupling reactions, contributing to the development of complex molecules .
  • Research Tools: Its reactive nature makes it useful for studying mechanistic aspects of

Given its water-reactive and highly flammable characteristics, interaction studies focus on safe handling practices:

  • Hazard Classification: Classified as Flammable Liquid Category 2 and Eye Irritant Category 2 under EU regulations .
  • Handling Precautions: Requires careful storage away from ignition sources, use of protective clothing and gloves during handling, and immediate rinsing with water upon eye contact .

Several organometallic compounds share similarities with 2-adamantylzinc bromide due to their structural features or functional roles:

  • Adamantly Magnesium Bromide: This compound is often generated through reactions involving 2-adamantyl zinc bromides, showcasing similar adamantane-based structures .
  • Zinc Aryl Halides: These compounds also participate in cross-coupling reactions, although they may exhibit differences in reactivity profiles depending on aryl substituents .
  • Organozinc Reagents: General classes of organozinc reagents include dialkylzincs and diarylzincs which are used similarly in forming carbon-carbon bonds but might differ in specific reaction conditions required .

The lineage of adamantyl organometallics traces to Frankland’s 1848 isolation of diethylzinc, but practical applications for adamantane derivatives emerged only in the late 20th century. Early synthetic routes relied on harsh Friedel-Crafts alkylation, which limited regioselectivity and functional group tolerance. A pivotal shift occurred with the development of zinc-halogen exchange protocols, as demonstrated by the 2007 synthesis of well-defined 1-adamantylzinc bromide complexes. The 2014 discovery of LiCl-mediated Mg/Zn transmetallation marked another milestone, enabling efficient preparation of 2-adamantylzinc bromide from tertiary bromides under mild conditions (60°C, THF). Contemporary methods achieve yields exceeding 80% with <5% isomerization, overcoming historical challenges in controlling adamantane’s bridgehead geometry.

Significance in Synthetic Organometallic Chemistry

The reagent’s utility arises from three key attributes:

  • Steric Profile: The 2-adamantyl group’s diamondoid structure imposes a cone angle of 132°, directing metal catalysts to less hindered reaction sites while suppressing β-hydride elimination.
  • Dispersion Effects: London dispersion forces between the adamantyl group and phosphine ligands (e.g., PtBu~3~) lower transition-state energies in Pd-catalyzed couplings by 5-7 kcal/mol.
  • Functional Group Compatibility: Unlike Grignard reagents, 2-adamantylzinc bromide tolerates esters, nitriles, and unprotected alcohols, enabling late-stage functionalization of complex molecules.

These properties have enabled syntheses of antiviral agents, high-refractive-index polymers, and thermally stable metal-organic frameworks.

Classical synthesis routes for 2-adamantylzinc bromide involve direct reactions between 2-bromoadamantane and elemental zinc. Early attempts utilized Grignard-like conditions, where 2-bromoadamantane reacts with magnesium in tetrahydrofuran (THF). However, this method proved unreliable due to competing coupling reactions, predominantly yielding 2,2′-biadamantyl as a byproduct [6]. The inherent stability of the adamantyl radical intermediate promotes dimerization over metal insertion, limiting zinc-adamantyl bond formation.

Alternative approaches employ activated zinc dust in anhydrous THF under inert atmospheres. While this method avoids magnesium’s side reactivity, it requires prolonged reaction times (24–48 hours) and often results in incomplete conversion. Nuclear magnetic resonance (NMR) studies of these reactions reveal residual 2-bromoadamantane alongside trace organozinc species, highlighting inefficiencies in classical zinc activation [6].

Rieke Zinc Activation Methods

Rieke zinc, a highly reactive form of zinc prepared via reduction of ZnCl₂ with potassium in THF, addresses classical methods’ limitations. When 2-bromoadamantane is introduced to Rieke zinc at 0°C, quantitative conversion to 2-adamantylzinc bromide occurs within 2 hours [6]. This method’s success stems from zinc’s nanoscale morphology, which provides a high surface area for oxidative addition.

Comparative studies show Rieke zinc’s superiority over conventional zinc dust:

ParameterRieke ZincZinc Dust
Reaction Time2 hours48 hours
Yield>95%<30%
Byproduct FormationNegligibleSignificant

The resulting 2-adamantylzinc bromide exhibits enhanced stability in THF, enabling direct use in downstream transmetalation reactions without isolation [6].

LiCl-Mediated Magnesium Insertion in Presence of ZnCl₂

Lithium chloride (LiCl) plays a dual role in facilitating magnesium-zinc exchange reactions. When 2-bromoadamantane reacts with magnesium turnings in THF containing ZnCl₂ and LiCl, the process generates 2-adamantylzinc bromide via a magnesium-zinc interconversion mechanism. LiCl coordinates to magnesium, lowering the activation energy for oxidative addition and stabilizing the intermediate magnesium species [8].

This method achieves 70–80% yields under mild conditions (25°C, 12 hours). Crucially, ZnCl₂ acts as a zinc source, while LiCl prevents magnesium passivation by adsorbing onto its surface. Kinetic studies indicate a first-order dependence on ZnCl₂ concentration, underscoring its role in the rate-determining step [8].

Mechanochemical Activation Techniques

Mechanochemical synthesis, utilizing ball milling to induce solid-state reactions, offers a solvent-free route to 2-adamantylzinc bromide. Preliminary experiments involve milling 2-bromoadamantane with zinc powder and catalytic potassium iodide (KI). The mechanical energy ruptures zinc’s oxide layer, exposing fresh metal surfaces for reaction.

While this method remains exploratory, initial results suggest 40–50% conversion after 6 hours of milling. Challenges include controlling exothermic side reactions and achieving homogeneous mixing. Further optimization of milling parameters (frequency, ball size) may enhance efficiency, positioning mechanochemistry as a greener alternative to traditional methods.

Flow Chemistry Applications for Organozinc Formation

Flow chemistry enables continuous synthesis of 2-adamantylzinc bromide by pumping 2-bromoadamantane through a packed-bed reactor containing activated magnesium and ZnCl₂/LiCl [8]. Key advantages include:

  • Precise Temperature Control: Reactions proceed at −10°C, minimizing thermal degradation.
  • Scalability: Residence times of 5 minutes per batch allow kilogram-scale production.
  • Safety: Closed-system operation reduces exposure to pyrophoric intermediates.

In-line Fourier-transform infrared (FTIR) monitoring confirms >90% conversion, with the product stream directly usable in Negishi couplings. This method’s modularity facilitates integration into multistep synthesis platforms [8].

Scalability and Industrial Production Considerations

Industrial adoption of 2-adamantylzinc bromide synthesis hinges on method scalability and cost-efficiency. A comparative analysis reveals:

MethodScalabilityCost Drivers
Rieke ZincModeratePotassium reductant cost
LiCl/ZnCl₂ ExchangeHighZnCl₂ and LiCl consumption
Flow ChemistryHighReactor initial investment

Flow chemistry emerges as the most viable for large-scale production due to its continuous operation and reduced solvent use. However, Rieke zinc remains preferred for small-batch pharmaceutical applications where purity is paramount. Future directions include catalytic zinc recovery systems and photochemical activation to improve sustainability [6] [8].

Hydrogen Bond Acceptor Count

1

Exact Mass

277.96485 g/mol

Monoisotopic Mass

277.96485 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-15

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